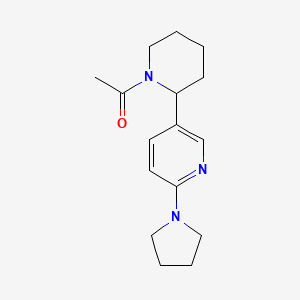

1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pipéridin-1-yl)éthanone est un composé organique complexe qui comporte un cycle pyrrolidine, un cycle pyridine et un cycle pipéridine. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la découverte de médicaments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pipéridin-1-yl)éthanone implique généralement des réactions organiques en plusieurs étapes. Une voie courante comprend la formation des cycles pyrrolidine et pyridine suivie de leur couplage avec le cycle pipéridine. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir le rendement et la pureté du produit souhaité .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Cela comprend souvent l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées pour assurer une production de haute qualité .

Analyse Des Réactions Chimiques

Types de réactions

La 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pipéridin-1-yl)éthanone peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.

Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou ajouter des atomes d'hydrogène.

Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures, des solvants et des catalyseurs spécifiques pour mener les réactions à terme .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, en fonction du nucléophile utilisé .

Applications de la recherche scientifique

La 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pipéridin-1-yl)éthanone présente plusieurs applications de recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.

Biologie : Étudié pour ses interactions potentielles avec des cibles biologiques, telles que les enzymes et les récepteurs.

Médecine : Enquêté pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques .

Mécanisme d'action

Le mécanisme d'action de la 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pipéridin-1-yl)éthanone implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler diverses voies biologiques, conduisant aux effets observés du composé. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of pyrrolidinyl-pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related compound significantly reduced tumor growth in xenograft models, highlighting the potential of this class of compounds in oncology .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Pyrrolidine derivatives have been associated with neuroprotective effects and modulation of neurotransmitter systems. For example, some studies have reported that similar compounds can enhance cognitive function and reduce symptoms in models of Alzheimer's disease by inhibiting acetylcholinesterase activity .

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives has been documented in various studies. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases. A specific case study indicated that related compounds demonstrated significant reductions in inflammatory markers in animal models .

Case Studies

Several case studies illustrate the compound's applications:

- Anticancer Study : A study published in the Bulletin of the Chemical Society of Ethiopia highlighted that a derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Research focusing on related pyrrolidine compounds showed improvements in cognitive function in animal models, indicating possible therapeutic benefits for neurodegenerative diseases .

- Anti-inflammatory Research : Another study demonstrated that similar compounds effectively reduced inflammation in animal models of arthritis, supporting their use as anti-inflammatory agents .

Mécanisme D'action

The mechanism of action of 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 6-(Pyrrolidin-1-yl)pyridine-3-boronique

- Pyrrolidin-2-one

- Pyrrolidine-2,5-diones

Unicité

La 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pipéridin-1-yl)éthanone est unique en raison de sa combinaison spécifique de cycles pyrrolidine, pyridine et pipéridine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .

Activité Biologique

1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone, also known by its CAS number 1352491-28-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula for this compound is C16H23N3O, indicating a complex structure that includes pyridine and piperidine moieties. Its structure is characterized by the presence of a pyrrolidine ring, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including those similar to this compound. For instance, pyrrole-based compounds have shown promising antibacterial activity against various strains of bacteria, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.

Central Nervous System Activity

The piperidine and pyrrolidine rings are often associated with neuroactive properties. Compounds containing these structures have been investigated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. For example, similar compounds have been shown to exhibit anxiolytic and antidepressant-like effects in animal models . The specific activity of this compound in these contexts remains to be thoroughly explored.

In Vitro Studies

In vitro studies focusing on related compounds have demonstrated that modifications in the piperidine and pyrrolidine structures can significantly influence biological activity. For example, derivatives with specific substitutions exhibited enhanced potency against Mycobacterium tuberculosis, with some achieving MIC values as low as 5 µM . This suggests that systematic exploration of structural variations in this compound could yield compounds with improved antimicrobial properties.

Structure–Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related pyridine derivatives, indicating that the spatial arrangement of functional groups plays a crucial role in determining biological activity. The incorporation of electron-donating or withdrawing groups at specific positions on the pyridine ring can modulate receptor binding affinities and enhance therapeutic effects .

Data Table: Comparison of Biological Activities

| Compound Name | Structure | MIC (µg/mL) | Biological Activity |

|---|---|---|---|

| Pyrrole Derivative A | Structure | 3.12 | Antibacterial |

| Pyrrole Derivative B | Structure | 5.00 | Antituberculosis |

| This compound | Structure | TBD | TBD |

Propriétés

Formule moléculaire |

C16H23N3O |

|---|---|

Poids moléculaire |

273.37 g/mol |

Nom IUPAC |

1-[2-(6-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C16H23N3O/c1-13(20)19-11-3-2-6-15(19)14-7-8-16(17-12-14)18-9-4-5-10-18/h7-8,12,15H,2-6,9-11H2,1H3 |

Clé InChI |

RSMHRRMSTDLNNJ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)N1CCCCC1C2=CN=C(C=C2)N3CCCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.